molecular formula C20H13F4N3O4 B8325045 Enzalutamide metabolite M5 CAS No. 1242137-19-4

Enzalutamide metabolite M5

Cat. No.: B8325045
CAS No.: 1242137-19-4
M. Wt: 435.3 g/mol
InChI Key: HLAJSPJIWQUPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enzalutamide metabolite M5 is a characterized chemical entity for use in research and development. This compound is identified as a carboxylic acid derivative formed during the metabolism of Enzalutamide, an antiandrogen medication used in the treatment of prostate cancer . The metabolite has a defined molecular formula of C20H13F4N3O4 and a systematic name of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluorobenzoic acid . In the established pharmacokinetic profile of the parent drug, this metabolite is considered inactive . The primary research application of this compound is as a high-purity reference standard for analytical studies. It is instrumental in metabolic profiling, pharmacokinetic assays, and drug discovery research related to Enzalutamide. Scientists utilize this standard in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolic pathways . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1242137-19-4

Molecular Formula

C20H13F4N3O4

Molecular Weight

435.3 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluorobenzoic acid

InChI

InChI=1S/C20H13F4N3O4/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)

InChI Key

HLAJSPJIWQUPBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

Biotransformation Pathways and Enzymatic Formation of Enzalutamide Metabolite M5

Proposed Metabolic Pathways Leading to the Formation of M5

The formation of enzalutamide (B1683756) metabolite M5 is understood to be a multi-step process involving initial hydrolysis followed by further enzymatic modifications.

The metabolic pathway leading to M5 appears to be initiated by the hydrolysis of the amide bond in the enzalutamide structure. This initial step is analogous to the formation of the major inactive carboxylic acid metabolite, M1. dovepress.comscienceopen.comdrugbank.com The primary metabolic routes for enzalutamide include N-demethylation to form the active metabolite M2 and amide hydrolysis to form M1. dovepress.comnih.gov Evidence suggests that a significant metabolic pathway for enzalutamide proceeds from the parent drug to M2 and subsequently to M1 through hydrolysis. nih.gov M5 is described as an "amide hydrolysis-and-further metabolite," indicating that this hydrolytic cleavage is a prerequisite for its formation. dovepress.com

Following the initial amide hydrolysis, subsequent metabolic alterations occur to form the final M5 structure. A key modification identified is the substitution of the sulfur (S) atom with an oxygen (O) atom within the five-membered thiohydantoin ring of the molecule. dovepress.comscienceopen.com This bio-desulfurization step is a critical transformation that differentiates M5 from other metabolites like M1. The elemental composition of M5 has been determined to be C20H13F4N3O4. dovepress.com

Identification and Characterization of Enzymes Mediating M5 Formation

The generation of metabolite M5 involves a sequence of enzymatic reactions, likely mediated by different classes of enzymes, including hydrolases and oxidoreductases.

The initial and crucial step of amide hydrolysis in the enzalutamide metabolic pathway is primarily mediated by carboxylesterases. drugbank.com Specifically, Carboxylesterase 1 (CES1) is known to metabolize both enzalutamide and its N-desmethyl metabolite (M2) into the inactive carboxylic acid metabolite (M1). drugbank.com Given that M5 formation also begins with amide hydrolysis, it is highly probable that CES1 or other related hydrolases are responsible for producing the necessary precursor for subsequent modifications leading to M5. dovepress.comscienceopen.com Studies have shown that the hydrolysis of enzalutamide's metabolites can be inhibited by NaF and bis-p-nitrophenyl phosphate (B84403) (BNPP), which are known inhibitors of carboxylesterases. scienceopen.com

While the initial hydrolysis is likely independent of NADPH, the subsequent modifications, particularly the substitution of sulfur with oxygen, may involve other enzyme systems. dovepress.comscienceopen.com The primary oxidative metabolism of enzalutamide itself, leading to the active metabolite M2, is mediated by Cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. drugbank.comfda.govnih.gov Although direct evidence linking a specific CYP isozyme to the desulfurization step in M5 formation is not detailed, such oxidative reactions are characteristic of CYP enzyme activity. Therefore, it is plausible that CYP enzymes or other non-CYP oxidoreductases are involved in the final steps of M5 production after the initial hydrolysis of the precursor.

Species-Specific Differences in M5 Formation and Quantitative Abundance

Significant variations in the metabolic profile of enzalutamide, including the formation and abundance of M5, have been observed across different species.

In rats, M5 has been identified as a major metabolite found in urine and feces, although it is not a major circulating metabolite in plasma. dovepress.comscienceopen.com In contrast, studies involving human subjects have characterized M5 as a minor metabolite. In a human mass balance study, M5 accounted for only 0.98% of the administered radioactive dose recovered in urine. fda.gov

The broader metabolic profile also shows species-dependent variations. For instance, after incubation with liver microsomes from different species, distinct metabolite patterns emerge. A significant amount of the amide hydrolysis metabolite M1 is detected during incubation with rat liver microsomes (RLM), while in human liver microsomes (HLM), other metabolites are more prominent. dovepress.comscienceopen.com This highlights that the enzymatic machinery and metabolic pathways for enzalutamide differ between rats and humans, leading to the observed quantitative differences in M5 abundance. researchgate.netnih.gov

Metabolite Profile of Enzalutamide in Different Species
MetabolitePresence in RatsPresence in HumansNotes
M1 (Carboxylic acid)Major metabolite in plasma, urine, and feces dovepress.comscienceopen.comMajor inactive metabolite fda.govnih.govFormed via amide hydrolysis, likely by CES1 drugbank.com
M2 (N-desmethyl)Major circulating metabolite dovepress.comMajor active metabolite nih.govnih.govFormed via N-demethylation by CYP2C8 and CYP3A4 drugbank.comfda.gov
M5Major metabolite in urine and feces; not in plasma dovepress.comscienceopen.comMinor metabolite in urine (0.98% of dose) fda.govFormed via amide hydrolysis and subsequent S-to-O substitution dovepress.com

Comparative Analysis of M5 Levels Across Preclinical Species (e.g., rats, dogs)

In preclinical studies, the metabolic profile of enzalutamide shows considerable species-specific differences. In rats, a total of five major metabolites have been detected in plasma, including the N-demethylation metabolite (M2), an amide hydrolysis metabolite (M1), a mono-oxide metabolite (M7), an S-substituted-to-O metabolite (M4), and an amide hydrolysis-and-further metabolite designated as M5.

While M1 and M2 are the major circulating metabolites in rat plasma, M5 has been identified as a major metabolite in rat urine and feces, indicating it is formed and excreted but does not circulate systemically at high levels. The formation of M5 in rats has been attributed to amide hydrolysis followed by further metabolic steps. Another characterization of M5, based on its elemental composition of C20H13F4N3O4, suggested its formation involves the substitution of sulfur with oxygen in the five-membered heterocycle of the parent molecule.

In studies involving dogs, the primary metabolite identified is M1, which is the most abundant metabolite in both rats and dogs. While at least 15 novel metabolites have been detected in addition to the known metabolites M1 and M2, specific quantitative data for M5 levels in dogs are not extensively detailed in the available literature.

Table 1: Comparative Levels of Enzalutamide Metabolite M5 in Preclinical Species
Preclinical SpeciesM5 Presence in PlasmaM5 Presence in Excreta (Urine/Feces)Primary Circulating Metabolites
RatNot a major plasma metaboliteMajor metaboliteM1, M2
DogNot specifically quantified; M1 is most abundantNot specifically quantifiedM1, M2

Quantitative Assessment of M5 as a Minor Circulating Metabolite in Human Biological Samples

In humans, the metabolic fate of enzalutamide is well-characterized, with two major metabolites found circulating in plasma: N-desmethyl enzalutamide (M2) and a carboxylic acid derivative (M1). M2 is an active metabolite, while M1 is considered inactive. At steady state, the plasma concentration of M2 is approximately the same as that of the parent drug, enzalutamide, while the concentration of M1 is about 25% lower.

Studies conducted with human liver microsomes (HLM) to investigate the in vitro metabolism of enzalutamide detected the formation of metabolites M1, M2, and M6/M7. Notably, metabolite M5 was not detected in these HLM incubations, suggesting that its formation in the human liver is negligible. This is consistent with clinical pharmacokinetic data, where M5 is not mentioned as one of the major circulating metabolites. The primary elimination pathway for enzalutamide in humans is hepatic metabolism. The available evidence strongly indicates that M5 is, at most, a minor and not a significant circulating metabolite in humans.

Table 2: Major Circulating Enzalutamide Metabolites in Human Plasma
MetaboliteRelative Steady-State Plasma ConcentrationActivity
N-desmethyl enzalutamide (M2)Approximately equal to EnzalutamideActive
Carboxylic acid metabolite (M1)Approximately 25% lower than EnzalutamideInactive
Metabolite M5Not detected as a major metabolite; considered minor/negligibleNot specified

Preclinical Pharmacological and Biological Evaluation of Enzalutamide Metabolite M5

Assessment of Molecular Target Engagement and Binding Affinity of M5

Evaluation of Androgen Receptor (AR) Binding Affinity for M5

Enzalutamide (B1683756) metabolite M5, identified as a carboxylic acid derivative, is recognized as a major but pharmacologically inactive metabolite of enzalutamide. nih.govnih.gov Preclinical evaluations consistently demonstrate that this metabolite does not possess a significant binding affinity for the androgen receptor (AR). fda.gov The formation of M5 occurs through the metabolism of enzalutamide, and while it circulates in plasma, its structural properties render it incapable of effectively docking with the ligand-binding domain of the AR, which is the primary molecular target for the parent drug, enzalutamide, and its active metabolites.

Comparative Analysis of M5 and Enzalutamide (and its active metabolites, e.g., M2) in AR Binding Assays, highlighting M5's reported lack of inhibitory activity

When compared in androgen receptor binding assays, a stark contrast is observed between enzalutamide, its primary active metabolite M2 (N-desmethyl enzalutamide), and the inactive metabolite M5 (carboxylic acid). Enzalutamide is a potent AR inhibitor, a characteristic shared by its active metabolite M2, which exhibits a similar in vitro activity and binding affinity to the parent compound. fda.gov In stark contrast, metabolite M5 shows no meaningful AR binding affinity or inhibitory activity in these assays. fda.gov This fundamental difference in molecular interaction with the AR underscores the classification of M5 as an inactive metabolite, distinguishing it from the pharmacologically active moieties of enzalutamide treatment. nih.govnih.gov

Table 1: Comparative Androgen Receptor (AR) Binding Affinity

CompoundOther NamesRoleAR Binding AffinityInhibitory Activity
EnzalutamideMDV3100Parent DrugHighPotent Inhibitor
Metabolite M2N-desmethyl enzalutamideActive MetaboliteHigh (Similar to Enzalutamide) fda.govPotent Inhibitor (Similar to Enzalutamide) fda.gov
Metabolite M5Carboxylic acid metabolite; M1Inactive MetaboliteNone / Negligible fda.govNone / Negligible fda.gov

Evaluation of M5's Biological Activity in In Vitro Cellular Models

Investigation of M5's Effect on AR Signaling Pathways (e.g., nuclear translocation, gene expression), noting reported absence of activity

Consistent with its lack of binding affinity for the androgen receptor, metabolite M5 demonstrates no discernible activity on AR signaling pathways in in vitro cellular models. The mechanism of action for enzalutamide involves several key steps in the AR signaling cascade, including the inhibition of AR nuclear translocation and the subsequent prevention of AR binding to DNA, which halts the transcription of androgen-dependent genes. fda.gov Since M5 fails to engage the receptor at the initial binding step, it is unable to exert any downstream effects. Consequently, it does not prevent the nuclear translocation of the AR, nor does it inhibit the expression of AR-regulated genes, confirming its status as a pharmacologically inert metabolite within this pathway.

Assessment of M5's Anti-proliferative or Apoptotic Effects in Prostate Cancer Cell Lines

The therapeutic efficacy of enzalutamide in prostate cancer is driven by its ability to inhibit AR signaling, which leads to a reduction in cancer cell proliferation and the induction of apoptosis (programmed cell death). Given that metabolite M5 is inactive against the androgen receptor, it does not exhibit anti-proliferative or apoptotic effects in prostate cancer cell lines. Its inability to modulate AR-dependent gene expression means it cannot suppress the signals that drive cancer cell growth and survival. Therefore, in cellular assays designed to measure cell viability and proliferation, M5 shows no activity.

Comparative Cellular Efficacy Studies of M5 versus Enzalutamide and Active Metabolites

Comparative studies of cellular efficacy highlight the significant differences between M5 and the active forms of the drug. Enzalutamide and its active metabolite M2 effectively decrease the proliferation of prostate cancer cells and can induce cell death. fda.gov In contrast, M5 is devoid of such cellular efficacy. It does not contribute to the anti-tumor activity observed with enzalutamide treatment. This clear distinction in biological effect is a direct result of the differences in their molecular interactions with the androgen receptor.

Table 2: Comparative Biological Activity in Prostate Cancer Cell Models

CompoundEffect on AR Nuclear TranslocationEffect on AR-mediated Gene ExpressionAnti-proliferative / Apoptotic Effects
EnzalutamideInhibits fda.govInhibitsYes
Metabolite M2Inhibits fda.govInhibitsYes
Metabolite M5No EffectNo EffectNo

Assessment of M5's Activity in In Vivo Non-Human Models

There is no available data from xenograft model studies that specifically investigates the impact of an enzalutamide metabolite designated as M5 on tumor growth. Research on the in vivo efficacy of enzalutamide in various xenograft models, such as those using OVCAR-3 ovarian cancer cells or castration-resistant prostate cancer cell lines like 22Rv1, focuses on the activity of the parent compound. nih.govfigshare.com These studies measure outcomes like tumor volume reduction in the presence of enzalutamide itself. nih.gov

Analytical and Bioanalytical Methodologies for the Detection and Quantification of Enzalutamide Metabolite M5

Development of Chromatographic Techniques for Separation and Quantification of M5 in Biological Matrices

Chromatographic techniques are fundamental to the selective separation of M5 from its parent compound, enzalutamide (B1683756), and other endogenous components present in complex biological samples such as plasma. The choice of technique and its specific parameters are critical for achieving the necessary resolution, sensitivity, and run time for bioanalytical applications.

High-Performance Liquid Chromatography (HPLC) has been established as a reliable technique for the quantification of enzalutamide and its metabolites. For the simultaneous determination of enzalutamide and M5 (N-desmethylenzalutamide) in plasma, a sensitive HPLC-UV method has been developed. researchgate.net In one such method, separation is achieved under isocratic elution on a C18 Kinetex column. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724), delivered at a constant flow rate. researchgate.net UV detection is commonly performed at a wavelength where both enzalutamide and M5 exhibit significant absorbance, for instance, at 270 nm. researchgate.net

Another approach utilizes a Reverse Phase-HPLC (RP-HPLC) technique with an Inertsil ODS-C18 column and a mobile phase composed of acetonitrile, methanol, and water. researchgate.net The selection of the stationary phase, mobile phase composition, and pH are critical parameters that are optimized to ensure efficient separation and symmetrical peak shapes for M5.

Table 1: Examples of HPLC Chromatographic Conditions for M5 Analysis
ParameterMethod 1 researchgate.netMethod 2 jchps.com
ColumnC18 KinetexZorbax SB phenyl (250mm× 4.6mm, 3µ)
Mobile PhaseAmmonium acetate buffer (pH 4.6, 20 mM) and Acetonitrile (60:40, v/v)Ammonium Acetate buffer (pH 4.2) and Acetonitrile (45:55 v/v)
Elution ModeIsocraticIsocratic
Flow Rate1.5 mL/min1.0 mL/min
DetectionUV at 270 nmUV at 280 nm

To achieve higher throughput, better resolution, and increased sensitivity, Ultra-Performance Liquid Chromatography (UPLC) systems are often employed. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times without compromising separation efficiency.

A bioanalytical method for M5 quantification utilized an Acquity H-Class UPLC system coupled with a mass spectrometer. nih.gov The chromatographic separation was performed on an Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm particle size). nih.gov The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, with a flow rate of 0.5 mL/min. nih.gov This UPLC setup provides sharp, well-defined peaks for M5, enabling accurate quantification even at low concentrations in complex biological matrices like human plasma. The enhanced sensitivity of UPLC-based methods is particularly advantageous for studies involving trace-level quantification. researchgate.net

Mass Spectrometry (MS) Approaches for Identification and Quantification of M5

Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for the bioanalysis of drugs and their metabolites due to its high selectivity and sensitivity.

LC-MS/MS is the most widely used technique for the quantification of M5 in biological samples. nih.govuu.nl These methods typically involve protein precipitation to extract the analyte from plasma, followed by separation on a C18 column with gradient elution and analysis with a tandem quadrupole mass spectrometer operating in positive ion mode. nih.govnih.govnih.gov

A stable isotope-labeled internal standard, such as D6-enzalutamide, is commonly used to ensure accuracy and precision. nih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte. For N-desmethylenzalutamide (M5), a common MS/MS ion transition monitored is m/z 451 → m/z 195. core.ac.uk These LC-MS/MS methods are validated over a specific concentration range, for example, 10-1000 ng/mL for N-desmethylenzalutamide, to support therapeutic drug monitoring and pharmacokinetic studies. uu.nlnih.gov

Table 2: Summary of LC-MS/MS Parameters for M5 Quantification
ParameterMethod 1 nih.govMethod 2 core.ac.ukMethod 3 uu.nl
LC SystemAcquity H-Class UPLCNot SpecifiedNot Specified
MS SystemXevo TQ-S Micro Tandem MSTandem MSTriple Quad 6500
Ionization ModePositive IonPositive IonNot Specified
Sample PreparationProtein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
M5 (N-desmethylenzalutamide) TransitionNot Specifiedm/z 451 → 195Not Specified
Linear Range500–50,000 ng/mL (for Enzalutamide and metabolite)0.93-2000 ng/mL10-1000 ng/mL

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of metabolites. researchgate.net Its key advantages are high mass resolution and mass measurement accuracy, which allow for the determination of the elemental composition of an unknown compound from its accurate mass. thermofisher.comnih.gov While the structure of M5 (N-desmethylenzalutamide) is well-established, HRMS would be the definitive technique to confirm its identity, especially during initial drug metabolism studies.

By providing a mass measurement with sub-ppm error, HRMS can assign a unique elemental formula to the metabolite, differentiating it from other potential isobaric compounds (compounds with the same nominal mass but different elemental compositions). thermofisher.com Further structural information can be obtained through fragmentation experiments (MS/MS or MSn) on an HRMS instrument, such as an Orbitrap mass spectrometer. nih.gov The high-resolution fragmentation data provides accurate masses for the product ions, which helps in piecing together the structure of the metabolite and confirming the site of metabolism (in this case, N-demethylation) on the parent drug molecule. nih.gov

Bioanalytical Method Validation for M5 in Preclinical Biological Samples

A bioanalytical method must be rigorously validated to ensure its reliability for the quantification of M5 in preclinical studies. Validation is performed according to guidelines from regulatory agencies and typically assesses selectivity, accuracy, precision, recovery, calibration curve performance, and stability. gmp-compliance.org

Selectivity: The method must demonstrate the ability to differentiate and quantify M5 from other components in the matrix, such as endogenous substances or other metabolites. gmp-compliance.org

Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the repeatability of the results. gmp-compliance.org For M5, validated methods show within- and between-day precision (as coefficient of variation, CV) of less than 15% (or 20% at the Lower Limit of Quantification, LLOQ) and accuracies within ±15% of the nominal value. uu.nlnih.gov For example, one validated method reported within- and between-day precisions of <8% and accuracies within 108% for N-desmethylenzalutamide. nih.govnih.gov

Calibration Curve: The relationship between instrument response and concentration must be established. A quadratic curve with 1/x weighting is often used for M5, with deviations of back-calculated concentrations within ±15% of nominal values. nih.gov

Stability: The stability of M5 in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at ambient and refrigerated temperatures, and long-term stability at low temperatures (e.g., -40 °C). nih.gov Studies have demonstrated the stability of N-desmethylenzalutamide in plasma for at least 19 days at ambient temperature and for 14 months at -40 °C. nih.govresearchgate.net

Table 3: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria for M5
Validation ParameterTypical Acceptance Criteria gmp-compliance.orgReported Findings for M5 (N-desmethylenzalutamide) nih.govuu.nl
Precision (CV%)≤15% (≤20% at LLOQ)Within- and between-day precisions were <8%
Accuracy (% Nominal)85-115% (80-120% at LLOQ)Accuracies were within 108%
Calibration Curve (r²)≥0.99A quadratic curve with 1/x weighting was optimal
Freeze-Thaw StabilityConcentrations within ±15% of nominal after multiple cyclesStable over three freeze-thaw cycles
Long-Term StabilityConcentrations within ±15% of nominal for the storage durationStable for 14 months at -40 °C in plasma

Analytical Challenges in Quantifying Low-Abundance Metabolites Like M5

The quantification of low-abundance metabolites such as M5 in complex biological matrices presents a series of analytical challenges. These metabolites are often present at concentrations significantly lower than the parent drug, pushing the limits of detection of even the most sensitive analytical instrumentation.

A primary challenge is achieving the necessary sensitivity and selectivity . Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity and specificity. However, for minor metabolites, attaining a sufficient signal-to-noise ratio can be difficult. This is further complicated by matrix effects , where endogenous components of the biological sample (e.g., salts, lipids, and proteins) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Another significant hurdle is the potential for isomeric interference . Metabolites can often have the same elemental composition (isobars) or even the same mass and similar fragmentation patterns (isomers), making it difficult to distinguish the target analyte from other related compounds. High-resolution mass spectrometry (HRMS) can be instrumental in these cases by providing highly accurate mass measurements to differentiate between molecules with very similar masses.

The lack of commercially available analytical standards for minor metabolites like M5 is a common obstacle. Authentic standards are crucial for method development, validation, and accurate quantification. Without a standard, quantification often relies on semi-quantitative methods, such as using the calibration curve of the parent drug, which assumes a similar ionization efficiency that may not be accurate.

Finally, the inherent variability in metabolic profiles between individuals and across different preclinical species can make consistent quantification challenging. The concentration of a minor metabolite like M5 can fluctuate significantly, requiring analytical methods with a wide dynamic range to accurately measure these variations.

Strategies for Sample Preparation and Enrichment for M5 Analysis (e.g., solid-phase extraction, protein precipitation, liquid-liquid extraction)

Effective sample preparation is paramount to overcoming the challenges of quantifying low-abundance metabolites. The primary goals are to remove interfering matrix components, concentrate the analyte of interest, and present it in a solvent compatible with the analytical system. Several strategies are commonly employed, each with its own advantages and limitations.

Protein Precipitation (PPT) is a straightforward and widely used technique for removing the bulk of proteins from plasma or serum samples. mdpi.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins. mdpi.comnih.govnih.gov The supernatant, containing the drug and its metabolites, can then be directly injected into the LC-MS/MS system or further processed. While simple and fast, PPT offers limited sample cleanup and minimal analyte concentration, which may not be sufficient for very low-abundance metabolites.

Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup and some analyte concentration. This technique involves partitioning the analyte from the aqueous biological matrix into an immiscible organic solvent. researchgate.netresearchgate.net The choice of the organic solvent is critical and is based on the polarity and chemical properties of the analyte. For enzalutamide and its metabolites, which are relatively non-polar, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often effective. After extraction, the organic layer is typically evaporated and the residue is reconstituted in a smaller volume of a mobile phase-compatible solvent, thereby concentrating the analyte.

Solid-Phase Extraction (SPE) is a highly versatile and powerful technique that can provide excellent sample cleanup and significant analyte enrichment. nih.govlibretexts.org SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte of interest while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange) is tailored to the physicochemical properties of the analyte. For a metabolite like M5, a reversed-phase sorbent (e.g., C18) would likely be effective in retaining it from an aqueous matrix. Mixed-mode SPE, which combines two different retention mechanisms (e.g., reversed-phase and ion-exchange), can offer even greater selectivity and cleanup.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT)Protein denaturation and removal by organic solvent.Simple, fast, and inexpensive.Limited cleanup, minimal concentration, high potential for matrix effects.
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases.Good cleanup, provides some concentration.Can be labor-intensive, requires solvent evaporation and reconstitution.
Solid-Phase Extraction (SPE)Selective retention of analyte on a solid sorbent.Excellent cleanup, high concentration factors, can be automated.Method development can be complex, more expensive than PPT or LLE.

In Vitro Metabolic Stability and Reaction Phenotyping Assays for M5 Formation

Understanding the metabolic stability of a compound and identifying the enzymes responsible for its formation are crucial aspects of drug development. In vitro assays using human-derived subcellular fractions or cells are the primary tools for these investigations.

Metabolic Stability Assays are designed to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. researchgate.netnuvisan.comfrontagelab.combioivt.comwuxiapptec.com These assays typically involve incubating the compound of interest with a test system, such as human liver microsomes (HLMs) or hepatocytes, which contain a rich complement of drug-metabolizing enzymes. frontagelab.com The concentration of the compound is measured at various time points, and the rate of its disappearance is used to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). bioivt.comnih.gov While these assays are commonly performed for the parent drug, they can also be adapted to assess the stability of a metabolite if a synthetic standard is available. In the context of M5, such an assay would reveal whether it is a terminal metabolite or if it undergoes further biotransformation.

Reaction Phenotyping Assays are conducted to identify the specific enzymes responsible for a particular metabolic transformation. nih.govnih.govbioivt.comlabcorp.com For cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes, two primary approaches are used:

Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to see which enzymes can produce the metabolite of interest. nih.govbioivt.com The formation of M5 in the presence of a specific CYP isoform would identify it as a catalyst.

Chemical Inhibition Studies: The compound is incubated with a complex enzyme source, such as pooled HLMs, in the presence and absence of specific chemical inhibitors for each major CYP isoform. nih.govbioivt.com A significant reduction in the formation of M5 in the presence of a particular inhibitor would implicate that specific CYP enzyme in its formation.

For enzalutamide, it is known that CYP2C8 and CYP3A4 are the primary enzymes responsible for its metabolism. nih.govnih.govurotoday.combohrium.comresearchgate.netfda.gov It is plausible that one or both of these enzymes are also involved in the formation of the minor metabolite M5. A study investigating the metabolism of enzalutamide and a deuterated analog did detect M5 after incubation with rat and human liver microsomes, suggesting its formation is catalyzed by microsomal enzymes. nih.gov

Assay TypePurposeTypical Test SystemKey Information Obtained
Metabolic StabilityTo determine the rate of metabolic clearance.Human Liver Microsomes (HLMs), Hepatocytes.In vitro half-life (t½), Intrinsic clearance (CLint).
Reaction PhenotypingTo identify the specific enzymes responsible for metabolism.Recombinant Human CYP Enzymes, HLMs with chemical inhibitors.Identification of the catalytic enzyme(s) (e.g., CYP3A4, CYP2C8).

Role and Significance of Enzalutamide Metabolite M5 in the Overall Metabolic Profile of Enzalutamide

Quantitative Contribution of M5 to the Total Drug-Related Exposure in Preclinical Models

There is no available data to construct a table or provide a detailed description of the quantitative contribution of metabolite M5 to the total drug-related exposure of enzalutamide (B1683756) in preclinical models.

Comparative Metabolic Disposition of Enzalutamide and Its Metabolites, Including M5

Information on the comparative metabolic disposition of enzalutamide and its metabolites is primarily focused on M1 and M2. Without data on M5, a comparative analysis including this metabolite cannot be performed.

Implications of M5 Formation Pathways on Drug-Drug Interaction Potential or Variability

As the formation pathways of M5 are unknown, it is not possible to assess the implications of its formation on drug-drug interaction potential or variability. The drug-drug interaction potential of enzalutamide itself is well-documented, with enzalutamide being a strong inducer of CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19. nih.govnih.gov

Investigation of M5 as a Potential Biomarker for Specific Metabolic Pathways or Enzyme Activities

There are no studies available that investigate M5 as a potential biomarker for specific metabolic pathways or enzyme activities.

Emerging Research Directions and Future Perspectives on Enzalutamide Metabolite M5

Advanced Analytical Techniques for Comprehensive Metabolite Profiling Including M5

Currently, there is a lack of published scientific literature detailing specific advanced analytical techniques that have been developed or validated for the comprehensive profiling of Enzalutamide (B1683756) metabolite M5. While methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used for the quantification of Enzalutamide and its major metabolites, M1 and M2, in biological matrices fda.govnih.gov, specific protocols for the detection and quantification of M5 are not described in the available research. Future research would necessitate the development of such targeted assays to determine its presence and concentration in preclinical and clinical samples.

Computational Modeling and In Silico Predictions of M5's Metabolic Fate and Potential Uncharacterized Biological Activity

There are no available studies in the scientific literature that have performed computational modeling or in silico predictions specifically on Enzalutamide metabolite M5. Such studies would be a valuable first step in hypothesizing its metabolic stability, potential for further biotransformation, and possible interactions with biological targets. Predictive models could offer insights into its pharmacokinetic properties and guide further experimental investigation.

Investigation into the Structural Basis for M5's Reported Lack of Androgen Receptor Activityfda.gov

The assertion of a lack of androgen receptor (AR) activity for this compound, as suggested by the user's prompt, cannot be substantiated by the available scientific literature. There are no published studies that have investigated the binding affinity or functional activity of M5 at the androgen receptor. The primary active metabolite of Enzalutamide is N-desmethyl enzalutamide (M2), which exhibits similar in vitro activity to the parent compound fda.gov. The carboxylic acid metabolite (M1) is known to be inactive d-nb.infonih.gov. To understand the AR activity of M5, future research involving competitive binding assays and functional reporter assays would be required.

Potential for M5 as a Chemical Scaffold for Rational Drug Design and Optimization

There is no current research available that explores the use of this compound as a chemical scaffold for rational drug design. The potential of any molecule as a scaffold depends on its structural features, synthetic accessibility, and any known biological activities. Without foundational data on the biological profile of M5, its utility in drug design remains purely speculative.

Exploration of M5 in Non-Androgen Receptor-Related Biological Contexts or Signaling Pathways

To date, no scientific studies have been published that investigate the activity of this compound in non-androgen receptor-related biological contexts or signaling pathways. The primary focus of research on Enzalutamide's metabolites has been on their activity related to the androgen receptor, with the active metabolite M2 being the most characterized fda.gov. The exploration of M5's effects on other cellular targets or pathways represents an open area for future investigation.

Q & A

Basic Research Questions

Q. How are Enzalutamide metabolites identified and quantified in biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification. For example, structural elucidation of metabolites like N-desmethyl enzalutamide (M2) and carboxylic acid metabolite (M1) requires diagnostic product ions and reference standards for confirmation . Plasma concentrations of enzalutamide and M2 are measured using validated assays with high sensitivity (e.g., lower limit of quantification: 1 ng/mL) . Mass balance studies using radiolabeled 14C-enzalutamide in humans show recovery rates of 71% in urine (primarily as M1) and 14% in feces, confirming renal excretion as a minor pathway for unchanged drug and M2 .

Q. What are the primary metabolic pathways of Enzalutamide in humans?

  • Key Enzymes and Pathways : Enzalutamide is metabolized by CYP2C8 (major) and CYP3A4/5 (minor) to form the active metabolite M2, while human carboxylesterase 1 (hCES1) catalyzes hydrolysis to the inactive M1 . M2 accounts for 63% of dosed enzalutamide based on metabolite profiling . Deuteration of the N-methyl group (e.g., d3-enzalutamide) reduces M2 formation, potentially mitigating side effects like seizures .

Advanced Research Questions

Q. How do exposure levels of Enzalutamide and its metabolites correlate with clinical outcomes in real-world cohorts?

  • Study Design : Retrospective analyses of real-world data (e.g., plasma concentrations, PSA levels, and testosterone measurements) are used to assess exposure-response relationships. For instance, a study of metastatic castration-resistant prostate cancer (mCRPC) patients utilized LC-MS/MS to quantify enzalutamide and M2 levels, correlating them with PSA progression and survival outcomes . Challenges include heterogeneity in patient adherence and lack of standardized sampling times .

Q. What methodological challenges arise in elucidating metabolic contributions to Enzalutamide resistance via metabolomics?

  • Metabolomics Workflow : Untargeted metabolomics requires rigorous quality control (QC) experiments to ensure data reliability. Principal component analysis (PCA) and partial least squares regression (PLS-R) identify metabolic differences between enzalutamide-sensitive and resistant cell lines . Key challenges include metabolite identification (e.g., reliance on databases like METLIN) and integration of multi-omics data to resolve pathway crosstalk (e.g., AR/ER signaling) .

Q. How does deuteration of Enzalutamide’s N-methyl group alter its metabolic profile and toxicity?

  • Structural Modification : Deuteration (d3-enzalutamide) slows N-demethylation, reducing M2 formation and theoretically lowering seizure risk. Preclinical studies use human hepatocytes and in vitro CYP assays to compare metabolic stability between deuterated and non-deuterated compounds . Clinical validation requires head-to-head trials assessing pharmacokinetics and adverse event rates .

Q. What in vitro and in vivo models validate the pharmacodynamic equivalence of Enzalutamide and M2?

  • Experimental Models : Luminal AR+/ER+ breast cancer cell lines (e.g., MCF7) are treated with dihydrotestosterone (DHT) or estradiol to evaluate enzalutamide’s inhibition of AR/ER crosstalk. M2 demonstrates similar potency to enzalutamide in blocking DHT-mediated cell growth and ER-driven gene expression (e.g., SDF-1, PgR) . Xenograft models further confirm tumor volume reduction and AR signaling inhibition .

Notes

  • The provided evidence does not explicitly address "M5"; the FAQs focus on well-characterized metabolites (M1, M2).
  • Commercial sources like MedChemExpress (MCE) and were excluded per the user’s request .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.